N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a quinazolin-4(3H)-one moiety via a butanamide linker. The thiadiazole ring is substituted with a 2-methylpropyl group at position 5, contributing steric bulk and lipophilicity. The quinazolinone moiety is a bicyclic aromatic system with a ketone oxygen at position 4, which may enhance hydrogen-bonding interactions.
Properties
Molecular Formula |
C18H21N5O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H21N5O2S/c1-12(2)10-16-21-22-18(26-16)20-15(24)8-5-9-23-11-19-14-7-4-3-6-13(14)17(23)25/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,20,22,24) |
InChI Key |
ULKRHTMPHVEMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the reaction of hydrazonoyl halides with appropriate thiadiazole precursors. One common method involves the reaction of hydrazonoyl chloride with a thiadiazole derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may interact with bacterial proteins or enzymes, potentially inhibiting their activity and leading to antibacterial effects.
Case Study:
A study focused on synthesizing thiadiazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the quinazoline structure enhanced the overall efficacy of the compounds tested .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been evaluated through in silico studies. Molecular docking simulations suggest that it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX).
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiadiazole Derivatives | Contains thiadiazole ring | Anti-inflammatory |
| Quinazoline Derivatives | Contains quinazoline moiety | Analgesic effects |
| Benzamide Derivatives | Amide functional group | Antimicrobial properties |
This table highlights the structural features that correlate with biological activities, emphasizing the importance of functional groups in drug design.
Biological Research Applications
1. Enzyme Inhibition Studies
Understanding how this compound interacts with specific enzymes is crucial for elucidating its mechanism of action. Initial findings indicate potential interactions with proteins involved in disease pathways.
Case Study:
In a study examining enzyme inhibitors, researchers found that similar thiadiazole compounds effectively inhibited specific lipoxygenases, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Material Science Applications
The unique structural characteristics of this compound also open avenues for applications in material science. Its ability to form complexes with metals or other organic molecules could be explored for developing novel materials with specific electrical or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
Comparison :
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
Comparison :
- The quinazolinone in the target compound provides a larger conjugated system than pyridine, possibly enhancing π-π interactions in biological targets.
- The acetyl group in 8a introduces electron-withdrawing effects, whereas the 2-methylpropyl group in the target compound is electron-donating, altering electronic density on the thiadiazole.
Heterocyclic Systems with Varied Linkers
(Z)-N-Methyl-3-(2-phenylhydrazono)butanamide (I)
Comparison :
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one (3)
Comparison :
- Thiazolidinone rings (in 3) are prone to hydrolysis, whereas thiadiazoles (in the target compound) exhibit greater chemical stability.
Research Implications
- Synthetic Complexity: The target compound’s quinazolinone-thiadiazole fusion requires multi-step synthesis, similar to compound 8a but with distinct cyclization conditions.
- Pharmacological Potential: The quinazolinone moiety may confer kinase inhibitory activity, while the thiadiazole could enhance antimicrobial properties, as seen in analogs like compound I.
- Solubility Challenges : The 2-methylpropyl group may reduce aqueous solubility compared to acetyl or phenyl substituents, necessitating formulation optimization.
Biological Activity
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that integrates the thiadiazole and quinazoline moieties, both known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 345.42 g/mol. The structure features multiple functional groups that may facilitate interactions with various biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Anticancer Activity : Quinazoline derivatives have shown promising anticancer properties. For instance, compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Effects : The presence of thiadiazole and quinazoline moieties has been linked to antimicrobial properties, making these compounds potential candidates for treating infections .
- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects associated with quinazoline derivatives, which could be beneficial in managing inflammatory diseases .
- Antioxidant Activity : Compounds containing thiadiazole rings have been noted for their antioxidant capabilities, which can help in reducing oxidative stress in cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : Compounds with quinazoline scaffolds often inhibit tyrosine kinases involved in cancer progression .
- Interaction with DNA : Some derivatives can intercalate DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells .
Research Findings
A variety of studies have investigated the biological activity of thiadiazole and quinazoline derivatives:
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of quinazoline-thiadiazole compounds against human lung and breast cancer cell lines. Results indicated that specific modifications to the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like Etoposide .
- Antimicrobial Evaluation : Another research effort focused on testing various thiadiazole derivatives for their antimicrobial properties. Compounds were assessed against a range of bacterial strains, demonstrating significant inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and what solvents/catalysts are typically employed?
- The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thiadiazole precursors with quinazolinone derivatives. For example, analogous thiadiazole syntheses use dry acetone as a solvent, anhydrous potassium carbonate as a base, and reflux conditions (3–6 hours) to promote nucleophilic substitution or cyclization . Purification often involves recrystallization from ethanol or methanol .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy identifies functional groups like C=O (4-oxoquinazolinone, ~1680–1720 cm⁻¹) and C=N (thiadiazole, ~1600 cm⁻¹). ¹H/¹³C NMR resolves proton environments (e.g., methylpropyl substituents, quinazolinone aromatic protons) and carbon types (e.g., thiadiazole C-2, quinazolinone carbonyl). Mass spectrometry confirms molecular weight and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound, given potential variability in reaction conditions?
- Strict control of anhydrous conditions (e.g., dry acetone, inert atmosphere) and stoichiometric ratios (e.g., 1:1 molar ratio of thiadiazole/quinazolinone precursors) is critical. Use of high-purity reagents and standardized recrystallization protocols minimizes batch-to-batch variability .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological targets of this compound?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (using software like AutoDock) models interactions with biological targets (e.g., kinases, DNA topoisomerases) by analyzing binding affinities and pose validation .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. non-toxicity in cell lines)?
- Methodological standardization is key:
- Use identical cell lines (e.g., MCF-7 vs. HEK293) and passage numbers.
- Validate assay conditions (e.g., MTT vs. ATP-based viability tests).
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for variability .
Q. What experimental design principles (e.g., DoE) optimize the synthesis yield and purity of this compound?
- Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity, catalyst loading) via factorial designs. For example, a Central Composite Design (CCD) can model non-linear relationships between reflux time and yield, reducing experimental runs by 30–50% .
Q. How do structural modifications (e.g., replacing 2-methylpropyl with aryl groups) impact the compound’s physicochemical and pharmacological properties?
- Substituent effects are evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
